An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzotrifluoride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-nitrobenzotrifluoride, also known as 4-nitro-2-(trifluoromethyl)aniline, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique molecular structure, featuring an aniline core substituted with a strongly electron-withdrawing trifluoromethyl group and a nitro group, imparts specific reactivity and properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-nitrobenzotrifluoride, detailed experimental protocols for their determination, and a visualization of its application in dye synthesis.
Physicochemical Properties
The key physicochemical properties of 2-Amino-5-nitrobenzotrifluoride are summarized in the tables below, providing a ready reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 121-01-7 | [3][4] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |
| Molecular Weight | 206.12 g/mol | [3] |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 90-92 °C | [4] |
| Boiling Point | 298.0 ± 35.0 °C (Predicted) | [3] |
| Density | 1.471 g/cm³ (Estimate) | [3] |
Chemical and Spectroscopic Properties
| Property | Value | Reference |
| pKa | -1.92 ± 0.36 (Predicted) | [3] |
| LogP | 3.30 | [5] |
| Solubility | While specific quantitative data is not readily available, it is expected to be sparingly soluble in water and more soluble in organic solvents like methanol, ethanol, and dimethylformamide based on its chemical structure and use in synthesis. | [6][7] |
| ¹H NMR (CDCl₃) | δ 8.40 (d, J=2.6 Hz, 1H), 8.18 (dd, J=9.0, 2.6 Hz, 1H), 6.77 (d, J=9.0 Hz, 1H), 4.9 (s, 2H) | [8] |
| ¹³C NMR | Data not fully available in search results. | [6] |
| IR (KBr) | Key peaks expected for N-H stretching (amine), N-O stretching (nitro group), and C-F stretching (trifluoromethyl group). | [9] |
| UV-Vis | Specific λmax and molar absorptivity data not available. Aromatic nitro compounds typically exhibit strong absorption in the UV region. | [9][10] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of 2-Amino-5-nitrobenzotrifluoride are provided below.
Determination of Melting Point
The melting point of 2-Amino-5-nitrobenzotrifluoride can be determined using a capillary melting point apparatus.
Procedure:
-
Ensure the 2-Amino-5-nitrobenzotrifluoride sample is dry and in a fine powder form.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point (90-92°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Solubility (Qualitative)
A qualitative assessment of solubility in various solvents can be performed as follows.
Procedure:
-
Label a series of small test tubes with the names of the solvents to be tested (e.g., water, ethanol, methanol, acetone, toluene, hexane).
-
Add approximately 10-20 mg of 2-Amino-5-nitrobenzotrifluoride to each test tube.
-
Add 1 mL of the respective solvent to each test tube.
-
Vortex or shake each test tube vigorously for 1-2 minutes.
-
Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
-
For samples that do not dissolve at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility, noting if the compound dissolves upon heating and if it precipitates upon cooling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure.
Procedure:
-
Dissolve approximately 10-20 mg of 2-Amino-5-nitrobenzotrifluoride in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved; gentle warming or sonication may be necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment. Standard parameters include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectra by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Procedure:
-
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered 2-Amino-5-nitrobenzotrifluoride sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method:
-
Thoroughly mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Procedure:
-
Prepare a dilute solution of 2-Amino-5-nitrobenzotrifluoride in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Place both cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the solvent.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
Synthetic Application Workflow
2-Amino-5-nitrobenzotrifluoride is a key starting material in the synthesis of monoazo dyes.[3] The general workflow involves a diazotization reaction followed by a coupling reaction with an electron-rich aromatic compound.
Caption: Workflow for the synthesis of an azo dye from 2-Amino-5-nitrobenzotrifluoride.
This workflow illustrates the two-stage process for producing azo dyes. In the first step, the primary amine of 2-Amino-5-nitrobenzotrifluoride is converted to a diazonium salt at low temperatures using nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] This reactive intermediate is then immediately used in the second step, where it undergoes an electrophilic aromatic substitution with an electron-rich coupling partner, such as a substituted aniline or phenol, to form the stable azo dye.[12]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-nitrobenzotrifluoride CAS#: 121-01-7 [m.chemicalbook.com]
- 4. 121-01-7 Cas No. | 2-Amino-5-nitrobenzotrifluoride | Matrix Scientific [matrixscientific.com]
- 5. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. EP1085055A1 - Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Diazotisation [organic-chemistry.org]
- 11. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]


